An In-depth Technical Guide to Ethyl 7-Oxooctanoate: Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to Ethyl 7-Oxooctanoate: Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-oxooctanoate is a bifunctional organic molecule featuring both a ketone and an ester functional group. This unique structural arrangement makes it a valuable synthetic intermediate, particularly in the fields of pharmaceutical and agrochemical research. Its ability to undergo a variety of chemical transformations, such as reductions, condensations, and cyclizations, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of ethyl 7-oxooctanoate, offering insights for its effective utilization in research and development.
Chemical Structure and Identification
The molecular structure of ethyl 7-oxooctanoate consists of an eight-carbon chain with a ketone at the C7 position and an ethyl ester at the C1 position.
Systematic IUPAC Name: ethyl 7-oxooctanoate Molecular Formula: C₁₀H₁₈O₃ Molecular Weight: 186.25 g/mol CAS Number: 36651-36-2
Caption: 2D Structure of Ethyl 7-oxooctanoate.
Physicochemical Properties
A summary of the key physical and chemical properties of ethyl 7-oxooctanoate is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 186.25 g/mol | N/A |
| Boiling Point | 264.5 °C at 760 mmHg | [1] |
| Density | 0.959 g/cm³ | [1] |
| Appearance | Colorless liquid (predicted) | N/A |
| Solubility | Soluble in common organic solvents | N/A |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of ethyl 7-oxooctanoate is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Ethyl Ester Group: A triplet at approximately 1.25 ppm (3H, -OCH₂CH₃) and a quartet at around 4.12 ppm (2H, -OCH₂CH₃).
-
Alkyl Chain:
-
A singlet at approximately 2.14 ppm (3H, -C(O)CH₃) for the methyl ketone protons.
-
A triplet at around 2.45 ppm (2H, -CH₂C(O)CH₃) for the methylene group adjacent to the ketone.
-
A triplet at approximately 2.28 ppm (2H, -CH₂C(O)OEt) for the methylene group adjacent to the ester.
-
Multiplets in the range of 1.3-1.7 ppm for the remaining four methylene groups (-CH₂CH₂CH₂CH₂-).
-
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbons: A signal for the ketone carbonyl is expected around 209 ppm, and the ester carbonyl should appear around 173 ppm.
-
Ethyl Ester Group: Signals at approximately 60 ppm (-OCH₂) and 14 ppm (-OCH₂CH₃).
-
Alkyl Chain:
-
A signal for the methyl ketone carbon at around 30 ppm.
-
Signals for the methylene carbons are expected in the range of 23-43 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.
-
C=O Stretch (Ketone): A strong, sharp peak is expected around 1715 cm⁻¹.
-
C=O Stretch (Ester): Another strong, sharp peak should appear at a slightly higher wavenumber, around 1735 cm⁻¹.[2]
-
C-O Stretch (Ester): A strong band in the region of 1150-1250 cm⁻¹.[3]
-
C-H Stretch (Alkyl): Multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[4]
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak [M]⁺ at m/z = 186 would be expected. Common fragmentation patterns for esters and ketones would likely be observed.
-
McLafferty Rearrangement: A characteristic fragmentation for ketones, which could result in a prominent peak.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for both ketones and esters.[5]
-
Loss of Ethoxy Group: A peak corresponding to [M - 45]⁺ due to the loss of the -OCH₂CH₃ group from the ester.
Synthesis and Reactivity
Ethyl 7-oxooctanoate is a synthetic intermediate and can be prepared through various established organic synthesis methodologies.[1]
Proposed Synthetic Routes
One plausible synthetic approach involves the acylation of a suitable organometallic reagent with an acid chloride derivative.
Caption: Plausible synthetic route to ethyl 7-oxooctanoate.
Experimental Protocol: Synthesis via Organocadmium Reagent (Exemplary)
This protocol is a generalized procedure based on known reactions for ketone synthesis from acid chlorides and should be optimized for this specific target.[4]
-
Esterification of 6-Bromohexanoic Acid:
-
Dissolve 6-bromohexanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess ethanol under reduced pressure.
-
Work up the reaction by neutralizing the acid, extracting with an organic solvent, and purifying by distillation to yield ethyl 6-bromohexanoate.
-
-
Preparation of the Organocadmium Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
-
Slowly add a solution of ethyl 6-bromohexanoate in anhydrous diethyl ether to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, add anhydrous cadmium chloride portion-wise.
-
Reflux the mixture to ensure complete formation of the organocadmium reagent.
-
-
Acylation to form Ethyl 7-oxooctanoate:
-
Cool the organocadmium reagent in an ice bath.
-
Slowly add a solution of acetyl chloride in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 7-oxooctanoate.
-
Key Chemical Reactions
The bifunctional nature of ethyl 7-oxooctanoate allows for a range of selective transformations.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride, leaving the ester group intact. Stronger reducing agents such as lithium aluminum hydride will reduce both the ketone and the ester to alcohols.
-
Condensation Reactions: The methylene group alpha to the ketone is acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-type condensation reactions.
-
Cyclization (Dieckmann Condensation): While not a diester, intramolecular cyclization is a possibility under specific conditions, although less favored than in 1,6- or 1,7-diesters.
Applications in Research and Drug Development
Ethyl 7-oxooctanoate serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Keto esters, in general, are important precursors for a variety of heterocyclic compounds and are used in the synthesis of natural products and their analogs.[6][7]
Role as a Pharmaceutical Intermediate
While specific drugs derived directly from ethyl 7-oxooctanoate are not prominently documented, its structural motifs are present in various bioactive molecules. The keto-ester functionality is a versatile handle for introducing further complexity and chirality. For instance, β-keto esters are known precursors to pyrazolones, a class of compounds with demonstrated antimicrobial and cytotoxic activities.[8]
The synthesis of prostaglandins and their analogues, which are important pharmaceuticals, often involves intermediates with similar keto-ester structures. The long carbon chain and the two functional groups of ethyl 7-oxooctanoate make it a potentially useful starting material for the synthesis of prostaglandin side chains.
Caption: Potential applications of ethyl 7-oxooctanoate in synthesis.
Safety and Handling
Based on the safety data for the related compound 7-oxooctanoic acid, ethyl 7-oxooctanoate should be handled with care. It is likely to be a skin and eye irritant and may cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
Ethyl 7-oxooctanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular targets. This guide has provided a comprehensive overview of its chemical properties, structure, and potential applications, offering a foundation for its effective use in research and development.
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